![molecular formula C12H12O4 B3157617 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid CAS No. 850554-09-5](/img/structure/B3157617.png)
6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid
Overview
Description
6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative . It has a molecular weight of 220.22 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling . This method has fewer side reactions and a high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran derivatives, including 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid, can undergo various chemical reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Physical And Chemical Properties Analysis
The compound has a melting point of 225 °C (decomp) and a predicted boiling point of 375.8±37.0 °C . Its density is predicted to be 1±0.06 g/cm3 . The pKa value is predicted to be 3.06±0.30 .Scientific Research Applications
Antimicrobial Agents
Benzofuran and its derivatives, including “6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid”, have been identified as promising scaffolds for the development of antimicrobial agents . They have shown potential in combating antibiotic resistance, which is a major global health concern .
Anti-tumor Agents
Benzofuran derivatives have demonstrated anti-tumor properties . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery, especially in the search for efficient anti-tumor candidates .
Anti-oxidative Agents
Benzofuran derivatives have been found to possess anti-oxidative activities . These compounds can potentially be used in the treatment of diseases caused by oxidative stress .
Anti-inflammatory Agents
Benzofuran derivatives have shown anti-inflammatory activities . They could potentially be used in the treatment of inflammatory diseases .
Anti-Alzheimer’s Disease (AD) Agents
An orally active and blood-brain barrier permeable benzofuran analog has been found to exhibit potent anti-amyloid aggregation activity, which can provide an alternative treatment for Alzheimer’s disease .
Anti-parasitic Agents
Benzofuran derivatives have demonstrated anti-parasitic activities . They could potentially be used in the treatment of parasitic infections .
Bone Anabolic Agents
Benzofuran compounds can also be used as bone anabolic agents . They could potentially be used in the treatment of bone diseases .
Fluorescent Sensor for Analgesic
Benzofuran compounds can be used as a fluorescent sensor for analgesic . This could potentially be used in pain management .
Future Directions
Benzofuran compounds, including 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid, have potential applications in various fields of research and industry. They have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Benzofuran derivatives are known to participate in various types of reactions, such as palladium-catalyzed cross-coupling reactions . These reactions can lead to the formation of new compounds with potential biological activity .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity of benzofuran derivatives .
properties
IUPAC Name |
6-methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-6-8-4-5-9(15-3)7(2)10(8)16-11(6)12(13)14/h4-5H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRELZHJBOJKAMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2C)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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